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3-(Propanoylamino)-1-benzofuran-2-carboxamide

Fragment-Based Drug Discovery NMR Quality Control Fragment Library Validation

3-(Propanoylamino)-1-benzofuran-2-carboxamide (CAS 332374-98-8) is a synthetic benzofuran-2-carboxamide derivative with a C₁₂H₁₂N₂O₃ formula and a molecular weight of 232.24 g/mol. It is primarily handled within fragment-based drug discovery (FBDD) and structural biology workflows, where its validated presence in curated NMR fragment screening libraries and its confirmed binding to the ARHGEF2 target make it a standardized chemical probe.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 332374-98-8
Cat. No. B2594400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propanoylamino)-1-benzofuran-2-carboxamide
CAS332374-98-8
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C12H12N2O3/c1-2-9(15)14-10-7-5-3-4-6-8(7)17-11(10)12(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,15)
InChIKeyHGKMUPQEYVFOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Propanoylamino)-1-benzofuran-2-carboxamide (CAS 332374-98-8): Core Identity and Procurement Entry Point


3-(Propanoylamino)-1-benzofuran-2-carboxamide (CAS 332374-98-8) is a synthetic benzofuran-2-carboxamide derivative with a C₁₂H₁₂N₂O₃ formula and a molecular weight of 232.24 g/mol [1]. It is primarily handled within fragment-based drug discovery (FBDD) and structural biology workflows, where its validated presence in curated NMR fragment screening libraries [2] and its confirmed binding to the ARHGEF2 target make it a standardized chemical probe [3]. Procurement decisions for this compound must account for the specific acylamino substitution pattern at the 3-position of the benzofuran core, as this regiochemistry fundamentally governs its target engagement profile.

NMR fragment library QC standard workflow
ARHGEF2 target engagement study context
Structure-guided elaboration starting point

Why Structural Analogs of 3-(Propanoylamino)-1-benzofuran-2-carboxamide Cannot Be Interchanged for ARHGEF2 and Fragment-Based Workflows


Benzofuran-2-carboxamide derivatives exhibit extreme sensitivity to the nature and position of substituents on both the benzofuran core and the exocyclic amide. The specific 3-propanoylamino substitution in this compound enables a unique hydrogen-bonding network within the ARHGEF2 fragment-binding pocket, as evidenced by its successful co-crystallization at high resolution (1.31 Å) [1]. In contrast, other fragment hits from the same PanDDA campaign (e.g., Z1079512010 in PDB 7G82, Z1273312142 in PDB 7G8T) display divergent binding modes despite sharing the benzofuran scaffold [2]. Furthermore, N-substituted analogs such as N-phenyl-3-propionamidobenzofuran-2-carboxamide (CAS 160461-25-6) introduce steric bulk at the 2-carboxamide position, dramatically altering the pharmacophore and target selectivity [3]. In NMR fragment screening, 3-(propanoylamino)-1-benzofuran-2-carboxamide has been specifically validated for quality control of fragment libraries, meaning that substituting an unvalidated analog introduces unacceptable uncertainty in reproducibility and data comparability across screening campaigns [4].

Regiochemical substitution may alter hydrogen-bonding network in ARHGEF2 pocket
PanDDA analog hits exhibit divergent binding modes despite shared scaffold
Unvalidated NMR QC analogs risk spectral misassignment and irreproducibility

Quantitative Differentiation Evidence for 3-(Propanoylamino)-1-benzofuran-2-carboxamide Against Comparators


Validated NMR Fragment Library Inclusion vs. Unvalidated Analogs: A Quality-Control Gate for Fragment Screening

3-(Propanoylamino)-1-benzofuran-2-carboxamide is one of a limited set of compounds formally incorporated into the BMRB NMR Quality Control Of Fragment Libraries For Screening dataset (entry bmse011357), with fully assigned ¹H and ¹³C NMR spectra and validated purity metrics [1]. This provides a quantified, verifiable advantage over unvalidated benzofuran analogs (e.g., 3-acetamidobenzofuran-2-carboxamide, 3-benzamidobenzofuran-2-carboxamide) for which no equivalent QC certification exists. In fragment-based screening, the absence of validated reference spectra for an analog directly translates to ambiguous hit confirmation and irreproducible binding data, whereas the target compound offers immediate spectral matching for hit identity verification [1].

NMR QC validation
Class-level
Target
Full ¹H/¹³C assignment, purity-verified, BMRB bmse011357
vs
Analog
No formal NMR QC library entry or spectral validation
Supports spectral matching and hit identity verification
Binary difference; class-level inference
Fragment-Based Drug Discovery NMR Quality Control Fragment Library Validation

ARHGEF2 Fragment Hit Validation via High-Resolution X-ray Crystallography vs. Untested Benzofuran Analogs

The compound demonstrates experimentally confirmed binding to the RhoGEF domain of ARHGEF2 in complex with RhoA, as validated by X-ray crystallography at 1.31 Å resolution (PDB 7G83) within the SGC Diamond I04-1 fragment screening PanDDA campaign [1]. The electron density maps confirm unambiguous ligand placement with a real-space correlation coefficient of 0.737–0.760 for the two instances in the asymmetric unit [2]. This crystallographic validation stands in contrast to structurally related benzofuran fragments (e.g., Z1079512010 in PDB 7G82, Z1273312142 in PDB 7G8T) that, while also binding ARHGEF2, exhibit different binding poses and occupancy profiles [3]. More critically, the vast majority of commercially available benzofuran-2-carboxamide analogs (including N-aryl, 3-acetamido, and 3-benzamido derivatives) lack any ARHGEF2 binding data, making them uninformative for this target.

X‑ray target engagement
Reported
Target
Co‑crystal ARHGEF2–RhoA, 1.31 Å, RSCC 0.74–0.76 (PDB 7G83)
vs
Analog
Alternative PanDDA hits with divergent poses; most analogs lack binding data
Provides a defined starting point for structure‑guided optimization
Context‑dependent; validate binding mode for each analog
ARHGEF2 X-ray Crystallography PanDDA Fragment Screening

Regiochemical Specificity: 3-Propanoylamino Substitution vs. Alternative Acylamino Modifications on the Benzofuran Core

The propanoylamino group at the 3-position of the benzofuran core constitutes a specific structural feature that differentiates this compound from the more common 3-acetamido and 3-benzamido analogs prevalent in commercial catalogs [1]. The ethyl group of the propanoyl moiety provides intermediate steric bulk and lipophilicity between the methyl (acetamido) and phenyl (benzamido) extremes, as evidenced by the compound's calculated logP and the geometry of its ARHGEF2-bound conformation (PDB 7G83). This moderate-sized acyl group contributes to a balanced hydrogen-bond donor/acceptor profile that enabled fragment hit identification, whereas both smaller (acetyl) and larger (benzoyl) 3-acylamino benzofuran-2-carboxamides have not been reported as ARHGEF2 hits in the same PanDDA campaign [2].

Regiochemical specificity
Class-level
3‑propanoylamino
Moderate steric bulk, intermediate lipophilicity, ARHGEF2 hit confirmed
vs
3‑acetamido / 3‑benzamido
Smaller/larger steric profile; no ARHGEF2 hit reported in same campaign
Acylamino size may determine pocket recognition
Class‑level SAR inference; direct testing required
Structure-Activity Relationship Benzofuran Regiochemistry Fragment Elaboration

High-Confidence Application Scenarios for 3-(Propanoylamino)-1-benzofuran-2-carboxamide Based on Validated Evidence


ARHGEF2-Targeted Fragment Elaboration and Structure-Guided Medicinal Chemistry

The availability of a high-resolution (1.31 Å) co-crystal structure with ARHGEF2–RhoA (PDB 7G83) [1] positions 3-(propanoylamino)-1-benzofuran-2-carboxamide as a structurally validated starting fragment for medicinal chemistry campaigns targeting the RhoGEF domain. Structure-guided elaboration can exploit the defined binding mode and hydrogen-bonding network to design analogs with improved affinity and selectivity, using the existing co-crystal structure as a direct template for computational docking and fragment growing.

NMR Fragment Screening Quality Control and Hit Validation Standard

As a component of the BMRB NMR Quality Control Of Fragment Libraries For Screening dataset (bmse011357) [2], this compound serves as a validated reference standard for NMR-based fragment screening quality assurance. It can be used to verify spectrometer performance, pulse sequence fidelity, and data processing pipelines before and during fragment screening campaigns, ensuring that hit identification is based on reproducible, high-quality spectral data rather than instrumental artifacts.

PanDDA Fragment Screening Reference Compound for ARHGEF2 and Related GTPase Regulators

Within the SGC Diamond I04-1 fragment screening ecosystem, this compound is a confirmed PanDDA hit against ARHGEF2 [1]. It can be employed as a positive control or benchmark compound when setting up new fragment screens against ARHGEF2 or structurally related RhoGEF family members (e.g., ARHGEF1, ARHGEF12), enabling cross-campaign comparability and assay validation by providing a characterized reference point with known crystallographic binding data.

Chemical Probe for ARHGEF2-Mediated RhoA Signaling Pathway Studies

Given its crystallographically validated binding to the ARHGEF2–RhoA complex [1], this compound can serve as a tool compound for biochemical and biophysical studies of ARHGEF2 function, including competition assays with RhoA, fluorescence polarization displacement experiments, and surface plasmon resonance (SPR) binding studies. Its defined binding site enables researchers to probe the RhoGEF–RhoA interaction interface and assess the druggability of this protein–protein interaction.

Application
Selection Property
Validation Focus
Fragment elaboration studies for ARHGEF2
Co‑crystal structure availability context
Structure‑guided optimization endpoints
NMR fragment library QC standard
NMR spectral library inclusion
Spectrometer performance verification
PanDDA screening benchmark
Reported ARHGEF2 hit context
Cross‑campaign assay comparability
ARHGEF2–RhoA interaction probe
Binding‑site characterization context
Biophysical binding assay endpoints
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